

# Identity of N-(2-fluorobenzyl)methanesulfonamide Unconfirmed in Public Databases

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## Compound of Interest

**Compound Name:** *N*-(2-fluorobenzyl)methanesulfonamide

**Cat. No.:** B129078

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Initial searches for the specific chemical entity "**N-(2-fluorobenzyl)methanesulfonamide**," including its CAS number and detailed structure, have not yielded a definitive match in publicly accessible chemical databases. The information available points to several structurally related but distinct compounds, suggesting that the requested molecule may be novel, not widely studied, or referred to by a different nomenclature.

While a precise technical guide on **N-(2-fluorobenzyl)methanesulfonamide** cannot be constructed without its confirmed identity, this report provides information on closely related structures to aid researchers, scientists, and drug development professionals in their investigations. The ambiguity surrounding the target compound prevents the creation of specific data tables, experimental protocols, and signaling pathway diagrams as requested.

## Structurally Related Compounds

Analysis of chemical databases reveals several compounds that share key structural motifs with the requested **N-(2-fluorobenzyl)methanesulfonamide**. These include variations in the substitution pattern of the fluorobenzyl group and additional substitutions on the nitrogen atom of the methanesulfonamide core.

Table 1: Physicochemical Properties of Structurally Related Compounds

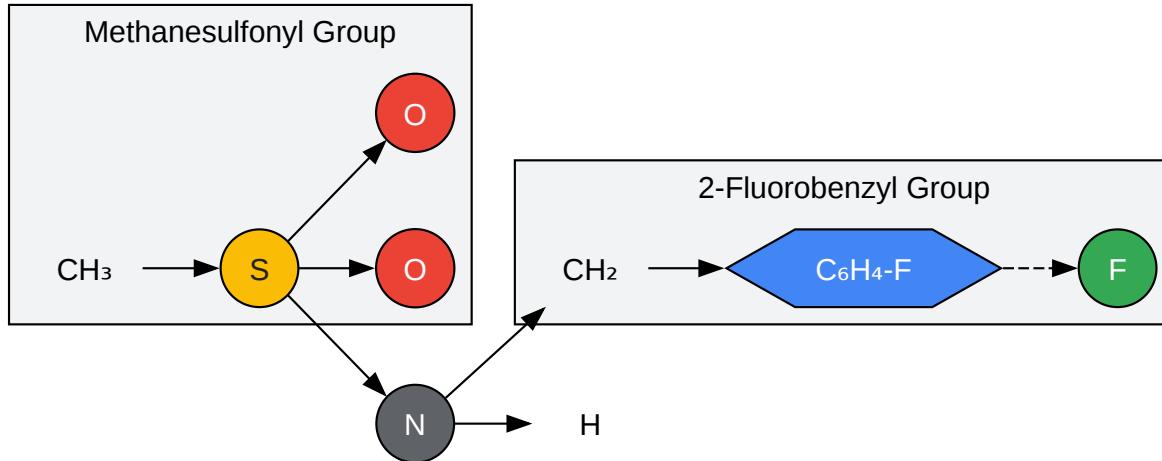
Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide	C14H14FNO2S	279.33	Not Available
N-(4-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide	C15H16FNO2S	293.36	Not Available
N-(2-Fluorophenyl)methane sulfonamide	C7H8FNO2S	189.21	98611-90-6

Data sourced from publicly available chemical databases. The absence of a CAS number for some compounds indicates they may not be commercially available or extensively documented.

## Potential Structure of **N-(2-fluorobenzyl)methanesulfonamide**

Based on systematic chemical nomenclature, the structure of **N-(2-fluorobenzyl)methanesulfonamide** would consist of a methanesulfonyl group ( $\text{CH}_3\text{SO}_2$ ) attached to a nitrogen atom. This nitrogen atom would, in turn, be bonded to a 2-fluorobenzyl group (- $\text{CH}_2\text{-C}_6\text{H}_4\text{-F}$ , with the fluorine at the ortho position).

Below is a logical representation of this hypothetical structure.



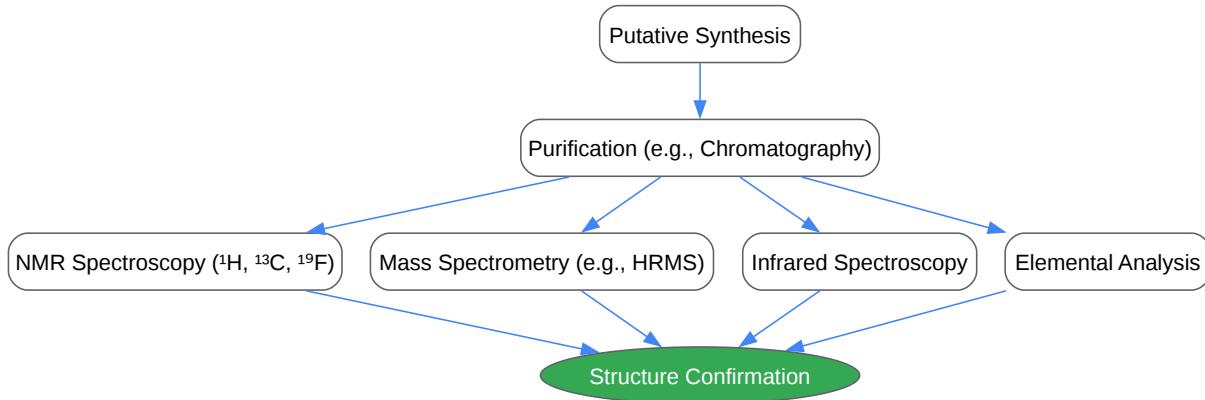
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Figure 1. Proposed structure of **N-(2-fluorobenzyl)methanesulfonamide**.

## Methodological Approach for Characterization

Should a researcher synthesize or isolate a compound believed to be **N-(2-fluorobenzyl)methanesulfonamide**, a standard battery of analytical techniques would be required for confirmation.

A generalized workflow for the structural elucidation and characterization of a novel chemical entity is presented below.



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Figure 2. Standard workflow for chemical structure confirmation.

#### Experimental Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR would be expected to show characteristic peaks for the methyl group, the methylene bridge, and the aromatic protons of the fluorobenzyl group. The coupling patterns of the aromatic protons would be indicative of the ortho-substitution. <sup>13</sup>C NMR would confirm the number of unique carbon environments. <sup>19</sup>F NMR would show a singlet corresponding to the fluorine atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental composition (C<sub>8</sub>H<sub>10</sub>FNO<sub>2</sub>S).
- Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide, and C-F bond.

Due to the lack of specific data for **N-(2-fluorobenzyl)methanesulfonamide**, further details on its biological activity, signaling pathway interactions, and comprehensive experimental

protocols cannot be provided at this time. Researchers interested in this compound would likely need to undertake its synthesis and characterization as a novel entity.

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